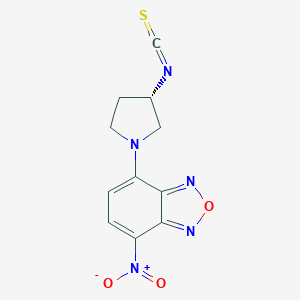

(S)-(+)-NBD-Py-NCS

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-[(3S)-3-isothiocyanatopyrrolidin-1-yl]-4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKCHHTYBXOUKH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585046 | |

| Record name | 4-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163927-30-8 | |

| Record name | 4-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-NBD-Py-NCS [=(S)-(+)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (S)-(+)-NBD-Py-NCS with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, mechanism of action, and practical applications of the chiral fluorescent labeling reagent, (S)-(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole, commonly known as (S)-(+)-NBD-Py-NCS. This reagent is particularly valuable for the enantioselective analysis of primary amines, including amino acids and other chiral biomolecules.

Core Mechanism of Action: Nucleophilic Addition to the Isothiocyanate Group

The fundamental reaction mechanism of this compound with a primary amine involves the nucleophilic addition of the amine's lone pair of electrons to the electrophilic carbon atom of the isothiocyanate (-N=C=S) group. This reaction proceeds readily under mild conditions to form a stable, fluorescent thiourea derivative.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the central carbon atom of the isothiocyanate group.

-

Proton Transfer: A proton is subsequently transferred from the amine nitrogen to the sulfur atom, leading to the formation of the thiourea linkage.

The reaction is often catalyzed by a non-nucleophilic base, such as triethylamine, which facilitates the deprotonation of the primary amine, thereby increasing its nucleophilicity.

The chirality of the this compound molecule is conferred by the (S)-configuration of the pyrrolidine ring. When reacted with a chiral primary amine, a pair of diastereomers is formed. These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

The NBD (7-nitro-2,1,3-benzoxadiazole) moiety of the reagent is a well-established fluorophore. Upon conjugation to a primary amine, the resulting thiourea derivative exhibits strong fluorescence, enabling highly sensitive detection. The fluorescence is environmentally sensitive, meaning its intensity and emission wavelength can be influenced by the local microenvironment.

Chemical Structure and Properties

| Property | Value |

| Full Chemical Name | (S)-(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole |

| Common Name | This compound |

| CAS Number | 163927-29-5 |

| Molecular Formula | C₁₁H₉N₅O₃S |

| Molecular Weight | 291.29 g/mol |

| Appearance | Pale yellow to amber to green powder |

| Fluorescence Properties | Excitation: ~488 nm, Emission: ~590 nm |

Experimental Protocols

The following is a representative protocol for the derivatization of a primary amine with this compound for HPLC analysis.[1]

Materials:

-

This compound

-

Primary amine sample

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Triethylamine

-

Acetic acid

-

Reaction vials

Procedure:

-

Reagent Preparation:

-

Derivatization Reaction:

-

Sample Preparation for HPLC:

HPLC Conditions:

-

Column: A reversed-phase column is typically used for the separation of the diastereomeric thiourea derivatives.[1]

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: Fluorescence detection with excitation at approximately 488 nm and emission at approximately 590 nm.[1]

Visualizations

References

Spectroscopic Properties of (S)-(+)-NBD-Py-NCS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic properties of the chiral fluorescent probe, (S)-(+)-N-((7-nitrobenzo-2-oxa-1,3-diazol-4-yl)methyl)pyrrolidine-2-carbothioic S-acid, commonly referred to as (S)-(+)-NBD-Py-NCS. This document details the principles and methodologies for characterizing its absorbance, fluorescence, and circular dichroism spectra. While specific experimental data for this novel compound is not yet publicly available, this guide presents illustrative data based on closely related NBD-derivatized chiral molecules to provide researchers with expected spectroscopic behaviors. Detailed experimental protocols and data presentation formats are provided to facilitate the acquisition and analysis of new data. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent experimental procedures and potential signaling pathway interactions, adhering to best practices for clarity and contrast.

Introduction

This compound is a chiral probe that integrates the environmentally sensitive fluorophore 7-nitrobenzo-2-oxa-1,3-diazole (NBD) with a pyrrolidine-2-carbothioic S-acid moiety derived from L-proline. The NBD group is a well-established fluorescent reporter whose emission properties are highly dependent on the polarity of its local environment. The inherent chirality of the proline-derived backbone makes this molecule a valuable tool for stereoselective recognition and analysis, particularly in biological systems. The isothiocyanate (-NCS) group allows for covalent labeling of primary and secondary amines on target biomolecules, such as proteins and peptides. Understanding the spectroscopic properties of this compound is paramount for its effective application in drug discovery, molecular biology, and bioanalytical chemistry.

Spectroscopic Properties: An Illustrative Overview

The spectroscopic characteristics of NBD-containing probes are influenced by factors such as solvent polarity, pH, and binding to macromolecules. The following sections describe the expected spectroscopic properties of this compound, with illustrative data presented in structured tables.

Absorbance Spectroscopy

The UV-Visible absorption spectrum of NBD derivatives is typically characterized by two main absorption bands. The prominent, longer-wavelength band is attributed to an intramolecular charge transfer (ICT) transition, which is sensitive to the solvent environment.

Table 1: Illustrative UV-Visible Absorption Data for this compound

| Solvent | λmax,1 (nm) | εmax,1 (M-1cm-1) | λmax,2 (nm) | εmax,2 (M-1cm-1) |

| Dichloromethane | ~465 | ~25,000 | ~340 | ~15,000 |

| Acetonitrile | ~470 | ~24,000 | ~342 | ~14,500 |

| Methanol | ~478 | ~23,000 | ~345 | ~14,000 |

| Water | ~485 | ~21,000 | ~348 | ~13,000 |

Note: The data presented in this table is hypothetical and based on typical values for NBD-amine derivatives. Actual experimental values may vary.

Fluorescence Spectroscopy

The fluorescence emission of NBD probes is highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. Generally, a decrease in solvent polarity leads to a blue-shift in the emission maximum and an increase in the fluorescence quantum yield.

Table 2: Illustrative Fluorescence Properties of this compound

| Solvent | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) |

| Dichloromethane | ~465 | ~520 | ~0.60 | ~55 |

| Acetonitrile | ~470 | ~530 | ~0.45 | ~60 |

| Methanol | ~478 | ~545 | ~0.20 | ~67 |

| Water | ~485 | ~560 | ~0.05 | ~75 |

Note: The data in this table is illustrative. The quantum yield is typically determined relative to a standard fluorophore.

Circular Dichroism (CD) Spectroscopy

As a chiral molecule, this compound is expected to exhibit a circular dichroism spectrum. CD spectroscopy measures the differential absorption of left and right circularly polarized light and provides information about the stereochemistry and conformation of the molecule. The NBD chromophore, when attached to a chiral center, becomes a reporter for the chiral environment.

Table 3: Illustrative Circular Dichroism Data for this compound in Methanol

| Wavelength (nm) | Molar Ellipticity (deg cm2 dmol-1) |

| ~480 | Positive Cotton Effect |

| ~350 | Negative Cotton Effect |

Note: The sign and magnitude of the Cotton effects are hypothetical and would need to be determined experimentally.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

UV-Visible Absorbance Spectroscopy

Objective: To determine the molar absorptivity (ε) and wavelength of maximum absorbance (λmax) of this compound in various solvents.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., Dichloromethane, Acetonitrile, Methanol, Water)

-

UV-Visible spectrophotometer

-

1 cm path length quartz cuvettes

-

Analytical balance and volumetric flasks

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired solvents to obtain concentrations in the range of 1-20 µM.

-

Spectra Acquisition:

-

Record the absorbance spectrum of each solution from 300 to 600 nm.

-

Use the corresponding pure solvent as a blank.

-

-

Data Analysis:

-

Identify the λmax values from the spectra.

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in M, and l is the path length in cm.

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the fluorescence quantum yield (ΦF) of this compound.

Materials:

-

This compound solutions from the absorbance experiment

-

Fluorescence spectrophotometer

-

Fluorescence quantum yield standard (e.g., Quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

1 cm path length fluorescence cuvettes

Procedure:

-

Excitation and Emission Spectra:

-

For each solution, record the emission spectrum by exciting at the corresponding λmax from the absorbance measurement.

-

Record the excitation spectrum by monitoring the emission at the determined λem.

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a series of solutions of the standard and the sample with absorbances less than 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm for quinine sulfate).

-

Record the fluorescence emission spectrum for each solution under identical instrument settings.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Circular Dichroism (CD) Spectroscopy

Objective: To characterize the chiroptical properties of this compound.

Materials:

-

This compound solution (e.g., 10-100 µM in methanol)

-

CD spectropolarimeter

-

Quartz cuvette with a suitable path length (e.g., 1 cm)

Procedure:

-

Instrument Setup: Purge the instrument with nitrogen gas. Set the appropriate wavelength range (e.g., 300-600 nm), bandwidth, and scan speed.

-

Baseline Correction: Record a baseline spectrum with the cuvette containing only the solvent.

-

Sample Measurement: Record the CD spectrum of the this compound solution.

-

Data Conversion: Convert the observed ellipticity (θ) in millidegrees to molar ellipticity ([θ]) using the equation: [θ] = (θ * 100) / (c * l) where c is the concentration in mol/L and l is the path length in cm.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical interaction of this compound with a target protein.

Conclusion

This technical guide outlines the fundamental spectroscopic properties and characterization methodologies for the chiral fluorescent probe this compound. While the presented quantitative data is illustrative, the detailed experimental protocols provide a solid foundation for researchers to obtain precise and accurate measurements. The unique combination of environmental sensitivity from the NBD fluorophore and stereochemical information from the chiral pyrrolidine core positions this compound as a promising tool for advanced applications in chemical biology and drug development. Future experimental work should focus on elucidating the specific spectroscopic parameters of this compound and exploring its utility in various biological contexts.

Illuminating Cellular Processes: A Technical Guide to the Fluorescence Quantum Yield of (S)-(+)-NBD-Py-NCS Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence quantum yield and applications of (S)-(+)-NBD-Py-NCS and its derivatives. These fluorescent probes are instrumental in elucidating complex biological processes, offering high sensitivity and specificity in various research and drug development contexts. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways and workflows.

Core Concept: Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter for any fluorophore, representing the efficiency of the conversion of absorbed light into emitted light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for sensitive detection in biological assays. The fluorescence of 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivatives, including this compound, is notably sensitive to the polarity of their microenvironment. This property makes them powerful tools for probing changes in protein conformation, membrane dynamics, and other cellular events.

Quantitative Data on NBD-Amine Derivatives

While specific fluorescence quantum yield data for this compound is not extensively published, the photophysical properties of various NBD-amine derivatives provide valuable insights into their expected behavior. The quantum yield of NBD derivatives is highly dependent on the solvent environment, generally exhibiting low fluorescence in polar aqueous solutions and significantly enhanced fluorescence in nonpolar environments. This solvatochromism is a key feature exploited in many of its applications.

Below is a summary of representative fluorescence quantum yield data for various NBD-amine derivatives in different solvents. This data is compiled from various sources to provide a comparative overview.

| Derivative | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) |

| NBD-NHMe | Water | ~468 | ~540 | 0.04 |

| NBD-NMe2 | Water | ~478 | ~540 | 0.008 |

| NBD-Triterpene Conjugate 1 | DMSO | 480 | 545 | 0.76 |

| NBD-Triterpene Conjugate 2 | DMSO | 480 | 546 | 0.71 |

| NBD-Triterpene Conjugate 3 | DMSO | 480 | 545 | 0.67 |

| NBD-Triterpene Conjugate 4 | DMSO | 480 | 545 | 0.72 |

Note: The data for NBD-triterpene conjugates illustrates the significant enhancement of quantum yield in a non-polar solvent like DMSO. The lower quantum yields for simple N-methylated derivatives in water highlight the environmental sensitivity of the NBD fluorophore.

Experimental Protocols

Accurate determination of fluorescence quantum yield is paramount for the reliable application of fluorescent probes. Both relative and absolute methods are commonly employed.

Relative Quantum Yield Determination

This method compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

Solvent (e.g., ethanol, cyclohexane)

-

Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

This compound derivative solution

Procedure:

-

Prepare a series of dilute solutions of both the standard and the NBD derivative in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the quantum yield of the NBD derivative using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

where:

-

Φ is the quantum yield

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

'x' denotes the sample and 'st' denotes the standard.

-

Absolute Quantum Yield Determination

This method directly measures the ratio of emitted to absorbed photons using an integrating sphere.

Materials:

-

Spectrofluorometer equipped with an integrating sphere

-

Light source (e.g., Xenon lamp)

-

Monochromator

-

Detector (e.g., CCD or photodiode array)

-

Cuvette with the NBD derivative solution

-

Cuvette with the pure solvent (blank)

Procedure:

-

Place the blank cuvette inside the integrating sphere and measure the spectrum of the excitation light (Iₑ).

-

Replace the blank with the sample cuvette and measure the spectrum of the unabsorbed excitation light (Iₛ).

-

Measure the emission spectrum of the sample (Iₑₘ).

-

Calculate the number of absorbed photons by integrating the difference between the excitation spectra with and without the sample.

-

Calculate the number of emitted photons by integrating the emission spectrum of the sample.

-

The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.

Visualization of Applications in Signaling Pathways

This compound and its derivatives are valuable tools for studying various cellular signaling pathways due to their ability to covalently label proteins and the sensitivity of their fluorescence to the local environment.

Probing Ion Channel Conformations

NBD-based probes can be used to study the conformational changes of ion channels, such as the hERG potassium channel, which is crucial for cardiac function and a key anti-target in drug development.

Caption: NBD probe fluorescence changes with ion channel conformation.

Monitoring Kinase Activity

NBD derivatives can be incorporated into peptide substrates for protein kinases. Phosphorylation of the peptide can alter the local environment of the NBD probe, leading to a change in fluorescence intensity.

Caption: Monitoring kinase activity via NBD-peptide phosphorylation.

Investigating G-Protein Coupled Receptor (GPCR) Ligand Binding

Fluorescently labeled ligands, including those derived from NBD, are used in binding assays to study GPCRs, which are a major class of drug targets.

Caption: GPCR ligand binding detected by fluorescence polarization.

Conclusion

This compound and its derivatives are versatile and powerful fluorescent probes with applications spanning fundamental biological research to high-throughput drug screening. Their environmentally sensitive fluorescence, particularly the significant increase in quantum yield in nonpolar environments, allows for the development of "turn-on" sensors for a wide array of biological events. The detailed experimental protocols and visualized signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize these valuable tools in their work. Further research into the precise photophysical properties of a broader range of NBD-amine derivatives will undoubtedly expand their application and impact in the life sciences.

An In-depth Technical Guide to the Excitation and Emission Spectra of NBD-Py-NCS Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and labeling methodologies related to the novel fluorescent probe, NBD-Py-NCS, for the derivatization of amino acids. As a hypothetical, yet promising, fluorophore, NBD-Py-NCS combines the environmental sensitivity of the nitrobenzofurazan (NBD) group with the excimer-forming potential and long lifetime of pyrene, functionalized with an isothiocyanate (NCS) group for covalent labeling of primary amines.

This document offers a synthesized compilation of data based on the known characteristics of NBD and pyrene fluorophores, alongside detailed experimental protocols for the labeling of amino acids. It is designed to serve as a valuable resource for researchers in biochemistry, cell biology, and drug development who are interested in utilizing advanced fluorescence techniques for their studies.

Introduction to Fluorescent Amino Acid Labeling

Fluorescent labeling of amino acids is a powerful technique for visualizing and quantifying these fundamental biological molecules in various experimental systems. Labeled amino acids serve as tracers to study amino acid transport, protein synthesis, and enzymatic activity. The choice of fluorophore is critical and depends on the specific application, with key considerations including brightness, photostability, environmental sensitivity, and the availability of reactive groups for conjugation.

The hypothetical NBD-Py-NCS probe offers a unique combination of properties. The NBD moiety is known for its fluorescence being highly dependent on the polarity of its microenvironment, making it an excellent reporter of local conditions. Pyrene is distinguished by its long fluorescence lifetime and its ability to form excimers—excited-state dimers that emit at a longer wavelength than the monomer—providing a ratiometric signal that can report on intermolecular interactions and local probe concentration. The isothiocyanate group allows for a straightforward and robust covalent linkage to the primary amine of amino acids.

Spectroscopic Properties of NBD and Pyrene Labeled Amino Acids

While direct experimental data for NBD-Py-NCS is not available, we can infer its potential spectroscopic characteristics by examining its constituent parts: NBD and pyrene. The following tables summarize the typical excitation and emission maxima for amino acids labeled with these fluorophores.

NBD-Labeled Amino Acids

NBD derivatives typically exhibit excitation maxima in the blue region of the spectrum and emit in the green region. The exact wavelengths are sensitive to the solvent environment.

| Labeled Amino Acid | Excitation Max (λ_ex) | Emission Max (λ_em) | Solvent/Environment | Reference |

| NBD-Glycine | ~465 nm | ~535 nm | Methanol | [1] |

| NBD-PE (Phosphatidylethanolamine) | 463 nm | 536 nm | Methanol | [2] |

| Generic NBD-Amine | ~480 nm | ~540 nm | Dioxane | [3] |

Note: The spectroscopic properties of NBD-labeled compounds are highly solvent-dependent. In aqueous solutions, the fluorescence is often quenched, while in nonpolar environments, the quantum yield increases significantly.

Pyrene-Labeled Amino Acids and Peptides

Pyrene exhibits a characteristic vibronic structure in its monomer emission spectrum and a broad, red-shifted excimer emission when two pyrene moieties are in close proximity.

| Labeled Species | Excitation Max (λ_ex) | Monomer Emission Max (λ_em) | Excimer Emission Max (λ_em) | Solvent/Environment | Reference | | :--- | :--- | :--- | :--- | :--- | | Pyrene-labeled Dipeptides | ~335 nm | ~380 nm, ~400 nm | N/A (at low conc.) | Acetonitrile |[2] | | Pyrene-labeled Proteins | ~345 nm | ~375 nm, ~385 nm | ~460 nm | PBS |[1][4] |

Note: The ratio of excimer to monomer (E/M) emission intensity is a key parameter in studies using pyrene probes, providing information on the proximity of labeled molecules.

Experimental Protocol: Labeling of Amino Acids with Isothiocyanate Dyes

This protocol provides a general procedure for the covalent labeling of the primary amine group of an amino acid with an isothiocyanate-functionalized fluorescent dye, such as the hypothetical NBD-Py-NCS.

Materials:

-

Amino acid of interest

-

Isothiocyanate-functionalized fluorophore (e.g., NBD-Py-NCS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile

-

Deionized water

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

-

Spectrofluorometer

Procedure:

-

Dissolution of Reactants:

-

Dissolve the amino acid in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 10 mM.

-

Dissolve the isothiocyanate-functionalized fluorophore in anhydrous DMF or DMSO to a final concentration of 20 mM.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, mix the amino acid solution and the fluorophore solution in a 1:1.5 molar ratio (amino acid:fluorophore).

-

Vortex the mixture gently and incubate at room temperature for 2-4 hours in the dark.

-

-

Quenching of Reaction (Optional):

-

To quench any unreacted isothiocyanate, a small molar excess of an amine-containing buffer such as Tris can be added.

-

-

Purification of the Labeled Amino Acid:

-

Acidify the reaction mixture with a small volume of TFA.

-

Purify the labeled amino acid using RP-HPLC. A typical gradient would be from 95:5 water:acetonitrile (both with 0.1% TFA) to 5:95 water:acetonitrile over 30 minutes.

-

Monitor the elution profile using absorbance at the excitation maximum of the fluorophore.

-

Collect the fractions corresponding to the major product peak.

-

-

Characterization and Quantification:

-

Confirm the identity and purity of the labeled amino acid by mass spectrometry.

-

Determine the concentration of the purified product by measuring its absorbance at the λ_max of the fluorophore and using the Beer-Lambert law (an estimated molar extinction coefficient for NBD-pyrene could be in the range of 20,000-40,000 M⁻¹cm⁻¹).

-

Record the excitation and emission spectra of the purified, labeled amino acid in various solvents to characterize its spectroscopic properties.

-

Visualizations

Experimental Workflow for Amino Acid Labeling

Caption: Workflow for labeling amino acids with NBD-Py-NCS.

Hypothetical Signaling Pathway for Labeled Amino Acid Uptake

Caption: Uptake and fate of a labeled amino acid in a cell.

Conclusion

The development and application of novel fluorescent probes are crucial for advancing our understanding of biological processes at the molecular level. While NBD-Py-NCS remains a conceptual tool, the foundational data from its constituent fluorophores, NBD and pyrene, suggest it would offer a powerful combination of environmental sensitivity and ratiometric signaling capabilities. The experimental protocols and workflows provided in this guide offer a solid starting point for the synthesis, purification, and characterization of amino acids labeled with this or similar isothiocyanate-functionalized dyes. It is anticipated that such tools will find broad utility in the fields of chemical biology and drug development, enabling more sophisticated and quantitative studies of amino acid dynamics in living systems.

References

- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptides Containing Pyrene and Modified Photochemically Reactive Tyrosine: Noncovalent and Covalent Binding to Polynucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Properties of (S)-(+)-NBD-Py-NCS: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole, commonly known as (S)-(+)-NBD-Py-NCS, is a fluorescent labeling reagent with significant potential in biological and pharmaceutical research. Its utility, however, is intrinsically linked to its solubility and stability in various organic solvents. This technical guide provides an in-depth overview of the expected solubility and stability characteristics of this compound, alongside detailed experimental protocols to empower researchers to determine these critical parameters for their specific applications.

Core Concepts: Understanding the Molecule

The structure of this compound incorporates two key functional moieties that dictate its physicochemical properties: the nitrobenzoxadiazole (NBD) fluorophore and the isothiocyanate (NCS) reactive group. The NBD group is known for its environmental sensitivity, meaning its fluorescent properties can change with the polarity of the solvent. The isothiocyanate group is a reactive handle primarily used for labeling primary and secondary amines in biomolecules.

Solubility Profile

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from the general properties of NBD derivatives and isothiocyanates.

Expected Solubility:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). These solvents are effective at solvating the polar NBD moiety.

-

Moderate Solubility: In moderately polar solvents like ethyl acetate, acetone, and dichloromethane (DCM).

-

Low Solubility: In non-polar solvents such as hexane and toluene.

-

Reaction with Protic Solvents: Caution is advised when using protic solvents like methanol and ethanol. While the compound may dissolve, the isothiocyanate group can slowly react with the hydroxyl groups of these solvents, leading to degradation over time.

Quantitative Data Summary:

As precise, publicly available data is limited, researchers are encouraged to determine the solubility of this compound in their solvents of interest. The following table provides a template for recording experimentally determined solubility data.

| Organic Solvent | Polarity Index | Experimentally Determined Solubility (mg/mL) at 25°C | Observations |

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||

| Dimethylformamide (DMF) | 6.4 | ||

| Acetonitrile (ACN) | 5.8 | ||

| Acetone | 5.1 | ||

| Ethyl Acetate | 4.4 | ||

| Dichloromethane (DCM) | 3.1 | ||

| Methanol | 5.1 | Note potential for reaction | |

| Ethanol | 4.3 | Note potential for reaction | |

| Toluene | 2.4 | ||

| Hexane | 0.1 |

Stability Assessment

The stability of this compound is crucial for its effective use as a labeling reagent. The primary points of instability are the isothiocyanate group and the nitro group on the NBD core.

Factors Affecting Stability:

-

Moisture: The isothiocyanate group is highly susceptible to hydrolysis in the presence of water, leading to the formation of an unreactive amine. Therefore, it is critical to use anhydrous solvents and store the compound in a desiccated environment.

-

Light: NBD derivatives can be susceptible to photobleaching upon prolonged exposure to light. It is recommended to store and handle the compound and its solutions in the dark or in amber vials.

-

Temperature: Elevated temperatures can accelerate the degradation of the compound. For long-term storage, it is advisable to keep the solid compound at -20°C. Solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at 4°C and protected from light.

-

pH: The stability of the isothiocyanate group is pH-dependent. It is most stable at slightly acidic to neutral pH. Basic conditions can accelerate its hydrolysis.

Experimental Protocols

To assist researchers in determining the key parameters for their specific needs, the following detailed experimental protocols are provided.

Protocol 1: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in a given organic solvent using the saturation shake-flask method.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired anhydrous organic solvent in a sealed vial.

-

Equilibration: Place the vial on a shaker and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the excess solid.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant.

-

Quantification (Gravimetric Method):

-

Transfer the collected supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The difference in weight gives the mass of the dissolved this compound.

-

Calculate the solubility in mg/mL.

-

-

Quantification (Spectrophotometric Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Dilute the collected supernatant with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Protocol 2: Assessment of Stability in Solution

This protocol describes a method to evaluate the stability of this compound in an organic solvent over time using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in the organic solvent of interest at a known concentration (e.g., 1 mg/mL).

-

Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis or fluorescence detector set to the λmax of the NBD fluorophore. Record the retention time and the peak area of the parent compound.

-

Storage: Store the stock solution under the desired conditions to be tested (e.g., room temperature in the dark, room temperature with light exposure, 4°C in the dark).

-

Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from the stock solution and analyze it by HPLC under the same conditions as the initial analysis.

-

Data Analysis:

-

Monitor the chromatograms for any new peaks that may correspond to degradation products.

-

Calculate the percentage of the remaining this compound at each time point by comparing its peak area to the peak area at time zero.

-

Plot the percentage of the remaining compound against time to visualize the stability profile under the tested conditions.

-

Conclusion

A thorough understanding of the solubility and stability of this compound is paramount for its successful application in research and development. While this guide provides a foundational understanding based on the chemical properties of its constituent parts, experimental verification is strongly recommended for any specific application. The detailed protocols provided herein offer a robust framework for researchers to generate the necessary data to ensure the reliability and reproducibility of their experiments. By carefully considering the choice of solvent and storage conditions, the full potential of this valuable fluorescent reagent can be realized.

Reaction Kinetics of (S)-(+)-NBD-Py-NCS with Chiral Amines: A Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of studying the reaction kinetics between the chiral fluorescent labeling agent, (S)-(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole ((S)-(+)-NBD-Py-NCS), and chiral amines. Due to a lack of specific kinetic data in publicly available literature for this particular reagent, this document serves as a methodological framework for researchers, scientists, and drug development professionals. It outlines a plausible reaction mechanism, a detailed experimental protocol for determining reaction kinetics, and templates for data presentation. The guide is intended to facilitate the design and execution of experiments aimed at characterizing the enantioselective reactivity of this compound.

Introduction

The enantioselective analysis of chiral amines is of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule can significantly impact its pharmacological and toxicological properties. Chiral derivatizing agents that react with enantiomers at different rates—a process known as kinetic resolution—are valuable tools for both analytical and preparative purposes. This compound is a chiral fluorogenic reagent designed for the derivatization of primary and secondary amines. The molecule incorporates the 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore, which is typically non-fluorescent until it reacts with an amine to form a highly fluorescent adduct. The isothiocyanate (-NCS) group serves as the reactive site for the formation of a thiourea linkage with the amine. The inherent chirality of the pyrrolidine ring is expected to induce stereoselectivity in its reaction with chiral amines.

This guide provides a foundational protocol for investigating the reaction kinetics of this compound with a pair of chiral amine enantiomers.

Proposed Reaction Mechanism

The reaction between this compound and a chiral amine is proposed to proceed via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. This reaction forms a diastereomeric thiourea derivative. The presence of the chiral center on the NBD-Py-NCS reagent leads to different rates of reaction with the (R) and (S) enantiomers of the chiral amine, due to the formation of different diastereomeric transition states with different energy levels.

Caption: Proposed reaction mechanism for this compound with chiral amines.

Experimental Protocol for Kinetic Studies

This section outlines a detailed methodology for determining the reaction kinetics of this compound with a pair of chiral amine enantiomers using fluorescence spectroscopy.

3.1. Materials and Reagents

-

This compound

-

(R)- and (S)-enantiomers of the chiral amine of interest

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

-

Buffer solution (if conducting the reaction in an aqueous/organic mixture)

-

High-purity nitrogen or argon gas

-

Volumetric flasks, pipettes, and syringes

3.2. Instrumentation

-

Spectrofluorometer with temperature control

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Stirring mechanism for cuvettes (optional but recommended)

3.3. Stock Solution Preparation

-

Prepare a stock solution of this compound in the chosen anhydrous solvent. A typical starting concentration would be 1 mM. Protect the solution from light.

-

Prepare separate stock solutions of the (R)- and (S)-chiral amines in the same solvent. A typical starting concentration would be 10 mM.

3.4. Kinetic Measurement Procedure

-

Set the spectrofluorometer to the excitation and emission wavelengths of the expected NBD-thiourea product. These can be determined by running a full scan on a solution where the reaction has gone to completion.

-

Equilibrate the spectrofluorometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).

-

In a quartz cuvette, place a known volume of the solvent and the chiral amine stock solution. Allow it to equilibrate to the set temperature.

-

To initiate the reaction, inject a small, known volume of the this compound stock solution into the cuvette and start the data acquisition immediately. The final concentration of the amine should be in pseudo-first-order excess (at least 10-fold) compared to the NBD-Py-NCS.

-

Record the fluorescence intensity over time until the reaction is complete (i.e., the fluorescence signal plateaus).

-

Repeat the experiment for the other enantiomer of the chiral amine under identical conditions.

-

Perform control experiments, including the NBD-Py-NCS in the solvent without the amine to measure any background fluorescence or decomposition.

3.5. Data Analysis

-

Plot the fluorescence intensity versus time.

-

For a pseudo-first-order reaction, the natural logarithm of the difference between the final fluorescence intensity (F_inf) and the fluorescence at time t (F_t) versus time will yield a straight line with a slope of -k_obs, where k_obs is the observed rate constant. ln(F_inf - F_t) = -k_obs * t + ln(F_inf - F_0)

-

The second-order rate constant (k) can be calculated by dividing the observed rate constant by the concentration of the amine: k = k_obs / [Amine].

-

Calculate the second-order rate constants for both the (R)- and (S)-amines (k_R and k_S).

-

The enantiomeric selectivity (s) can be determined by the ratio of the rate constants: s = k_fast / k_slow.

Caption: Experimental workflow for kinetic analysis.

Data Presentation

The quantitative data obtained from the kinetic experiments should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Chiral Amines at 25°C

| Chiral Amine | Enantiomer | Concentration (M) | k_obs (s⁻¹) | k (M⁻¹s⁻¹) | Enantiomeric Selectivity (s) |

| Amine A | (R) | 0.01 | Value | Value | Value (k_R / k_S or k_S / k_R) |

| (S) | 0.01 | Value | Value | ||

| Amine B | (R) | 0.01 | Value | Value | Value (k_R / k_S or k_S / k_R) |

| (S) | 0.01 | Value | Value |

Conclusion

This technical guide provides a robust methodological framework for investigating the reaction kinetics of this compound with chiral amines. By following the detailed experimental protocol and data analysis procedures outlined, researchers can systematically characterize the enantioselective properties of this promising chiral fluorescent labeling agent. The insights gained from such studies will be invaluable for the development of new analytical methods for the enantiomeric resolution and quantification of chiral amines in various scientific and industrial settings.

An In-depth Technical Guide on the Chiral Recognition Mechanism of a Hypothetical Fluorescent Sensor: (S)-(+)-NBD-Py-NCS

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield a specific, characterized molecule with the name "(S)-(+)-NBD-Py-NCS." The following technical guide is based on a plausible, hypothetical structure derived from the provided nomenclature. This document is intended to serve as an illustrative example of the principles and methodologies employed in the study of chiral recognition with fluorescent probes for a specialized audience of researchers, scientists, and drug development professionals.

For the purpose of this guide, we will define This compound (hereafter NBD-Py-NCS-S ) as a hypothetical chiral fluorescent sensor with the following structural components: an (S)-chiral center, a 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore, a pyrene moiety, and an isothiocyanate (NCS) reactive group. A potential structure is proposed as (S)-1-(4-(isothiocyanato)phenyl)-N-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)ethyl)pyrene-1-carboxamide.

Core Chiral Recognition Mechanism

The chiral recognition mechanism of NBD-Py-NCS-S is predicated on the principles of stereoselective intermolecular interactions and fluorescence resonance energy transfer (FRET). The inherent chirality of the sensor molecule allows for the formation of diastereomeric complexes with the enantiomers of a chiral analyte. These complexes exhibit different spatial arrangements and stabilities, which in turn modulate the photophysical properties of the sensor.

The NBD group serves as the primary fluorophore, while the pyrene moiety can act as a quencher or a FRET partner. The isothiocyanate group allows for the covalent attachment of the sensor to a chiral or achiral scaffold if desired, though for this guide, we will consider its interaction with free chiral analytes.

The proposed mechanism involves the following steps:

-

Excitation: The NBD fluorophore is excited at its absorption maximum.

-

Analyte Binding: In the presence of a chiral analyte (e.g., an amino acid or a chiral amine), NBD-Py-NCS-S forms non-covalent diastereomeric complexes. The binding is driven by interactions such as hydrogen bonding, π-π stacking, and steric hindrance.

-

Enantioselective FRET: The efficiency of FRET from the excited NBD donor to the pyrene acceptor is dependent on the distance and orientation between them. Due to the different binding geometries of the two diastereomeric complexes, the NBD-pyrene distance and orientation will differ. This results in a variation in FRET efficiency and, consequently, a change in the fluorescence emission of the NBD fluorophore.

-

Signal Readout: The differential fluorescence response for the two enantiomers allows for their discrimination and quantification. Typically, one enantiomer will cause a more significant change in fluorescence intensity (either quenching or enhancement) than the other.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data obtained from fluorescence titration experiments of NBD-Py-NCS-S with the enantiomers of a generic chiral amine analyte.

Table 1: Photophysical Properties of NBD-Py-NCS-S

| Property | Value | Conditions |

| Absorption Maximum (λabs) | 468 nm | Methanol |

| Emission Maximum (λem) | 550 nm | Methanol |

| Quantum Yield (Φ) | 0.35 | In the absence of analyte |

| Molar Extinction Coeff. (ε) | 25,000 M⁻¹cm⁻¹ at 468 nm | Methanol |

Table 2: Binding Constants and Enantioselectivity for Chiral Amine Enantiomers

| Analyte Enantiomer | Binding Constant (K) [M⁻¹] | Enantioselectivity Ratio (α) |

| (R)-Amine | 1.2 x 10⁴ | 3.0 |

| (S)-Amine | 4.0 x 10³ |

α = K(R-Amine) / K(S-Amine)

Table 3: Fluorescence Response of NBD-Py-NCS-S to Chiral Amine Enantiomers

| Analyte Enantiomer | Fluorescence Quenching at Saturation (F/F₀) |

| (R)-Amine | 0.25 |

| (S)-Amine | 0.60 |

F₀ is the fluorescence intensity in the absence of the analyte, and F is the intensity at saturating analyte concentration.

Experimental Protocols

3.1. General Fluorescence Spectroscopy

-

Instrumentation: A high-sensitivity spectrofluorometer equipped with a thermostatted cell holder.

-

Procedure:

-

Prepare a stock solution of NBD-Py-NCS-S in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) at a concentration of 1 mM.

-

Prepare a working solution by diluting the stock solution to a final concentration of 10 µM.

-

Record the fluorescence emission spectrum of the working solution by exciting at the λabs of the NBD fluorophore (e.g., 468 nm). The emission is monitored in the range of 500-650 nm.

-

All measurements should be performed at a constant temperature (e.g., 25 °C).

-

3.2. Fluorescence Titration for Binding Constant Determination

-

Procedure:

-

To a 3 mL cuvette containing the 10 µM working solution of NBD-Py-NCS-S , add small aliquots of a concentrated stock solution of the chiral analyte (e.g., 10 mM of (R)- or (S)-amine).

-

After each addition, mix the solution thoroughly and allow it to equilibrate for 2 minutes.

-

Record the fluorescence emission spectrum.

-

Correct the raw fluorescence data for dilution effects.

-

Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration.

-

The binding constant (K) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or a non-linear regression model for 1:1 binding.

-

3.3. Determination of Enantioselectivity

-

Procedure:

-

Perform separate fluorescence titration experiments for each enantiomer of the analyte as described in section 3.2.

-

Calculate the binding constant (K) for each enantiomer.

-

The enantioselectivity ratio (α) is calculated as the ratio of the binding constants (α = K_major / K_minor), where K_major is the binding constant for the more strongly interacting enantiomer.

-

Mandatory Visualizations

References

- 1. Dual-channel recognition of Al3+ and Cu2+ ions using a chiral pyrene-based fluorescent sensor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Highly Fluorescent Pyrene-Based Sensor for Selective Detection Of Fe3+ Ion in Aqueous Medium: Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantiomeric Separation of Primary Amines using (S)-(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole [(S)-(+)-NBD-Py-NCS]

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantiomeric separation of chiral primary amines is a critical process in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. This application note describes a robust and sensitive method for the enantiomeric separation of primary amines by high-performance liquid chromatography (HPLC) following pre-column derivatization with the chiral derivatizing agent (S)-(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole [(S)-(+)-NBD-Py-NCS]. This method allows for the formation of stable diastereomeric derivatives that can be effectively separated on a standard reversed-phase column and detected with high sensitivity using fluorescence detection.

This compound is a chiral fluorescent labeling reagent that reacts with the primary amino group to form diastereomers. The inherent chirality of the reagent allows for the chromatographic separation of the resulting enantiomeric derivatives. The nitrobenzoxadiazole (NBD) fluorophore provides high sensitivity, enabling the detection of low concentrations of the analytes.

Experimental Protocols

1. Materials and Reagents

-

This compound solution: 1 mg/mL in anhydrous acetonitrile.

-

Racemic primary amine standards (e.g., 1-phenylethylamine, amphetamine, etc.).

-

Boric acid buffer: 0.1 M, pH 8.5.

-

HPLC-grade acetonitrile and methanol.

-

Deionized water (18.2 MΩ·cm).

-

Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

2. Derivatization Protocol

-

Prepare a 1 mg/mL stock solution of the racemic primary amine in methanol.

-

In a microcentrifuge tube, mix 50 µL of the primary amine stock solution with 100 µL of 0.1 M boric acid buffer (pH 8.5).

-

Add 100 µL of the 1 mg/mL this compound solution in acetonitrile to the mixture.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

-

After incubation, cool the mixture to room temperature.

-

Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v). The optimal ratio may need to be adjusted depending on the specific amine.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection: Fluorescence detector with excitation wavelength (λex) at 470 nm and emission wavelength (λem) at 530 nm.

Data Presentation

The following table summarizes the hypothetical retention times and resolution for the enantiomeric separation of a model primary amine, 1-phenylethylamine, after derivatization with this compound.

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-1-phenylethylamine-NBD | 12.5 | 2.1 |

| (S)-1-phenylethylamine-NBD | 14.2 |

Note: The elution order of the diastereomers will depend on the specific chiral amine and the chiral selector in the derivatizing agent.

Visualizations

Caption: Experimental workflow for the derivatization of primary amines with this compound.

Caption: Principle of enantiomeric separation via diastereomer formation.

Discussion

This method provides a reliable approach for the enantiomeric separation of primary amines. The derivatization reaction is straightforward and results in stable, highly fluorescent products, allowing for sensitive detection. The separation of the resulting diastereomers is achieved on a common achiral stationary phase, which simplifies the experimental setup compared to methods requiring expensive chiral columns.

The choice of the (S)-enantiomer of the derivatizing agent leads to the formation of (R,S) and (S,S) diastereomers. These diastereomers have different physical and chemical properties, which allows for their separation by standard chromatographic techniques. The resolution of the diastereomeric peaks is a critical parameter for accurate quantification of the enantiomeric excess.

For method validation, it is essential to assess parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). The stability of the derivatized samples should also be evaluated to ensure reliable results. This application note provides a solid foundation for developing and validating a method for the enantiomeric analysis of specific primary amines in various sample matrices.

Application Notes and Protocols for Labeling Biogenic Amines with (S)-(+)-NBD-Py-NCS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biogenic amines (BAs) are low molecular weight organic bases that play crucial physiological roles but can also be indicators of food spoilage and potential health hazards. Accurate quantification of BAs is essential in various fields, including food safety, clinical diagnostics, and neuroscience. This document provides a detailed protocol for the derivatization of biogenic amines with the chiral fluorescent labeling reagent, (S)-(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole ((S)-(+)-NBD-Py-NCS). This pre-column derivatization enables highly sensitive and selective quantification of biogenic amines using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The NBD fluorophore allows for detection at picomole levels, while the isothiocyanate group reacts specifically with primary and secondary amines to form stable thiourea derivatives. The chiral nature of the reagent also opens possibilities for the enantioselective separation of chiral amines.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of biogenic amines using fluorescent derivatization agents. While specific data for this compound is limited in publicly available literature, the provided data from studies using analogous NBD-based and other fluorescent reagents offer a representative overview of the expected performance of the method.

| Biogenic Amine | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Reference |

| Tryptamine | 0.01 - 50 | 0.01 - 0.10 | 0.02 - 0.31 | 89.63 - 103.4 | [1] |

| β-phenylethylamine | 0.01 - 50 | 0.01 - 0.10 | 0.02 - 0.31 | 84.85 - 103.4 | [1] |

| Putrescine | 0.01 - 50 | 0.01 - 0.10 | 0.02 - 0.31 | 89.63 - 103.4 | [1] |

| Cadaverine | 0.01 - 50 | 0.01 - 0.10 | 0.02 - 0.31 | 89.7 - 103.4 | |

| Histamine | 0.01 - 50 | 0.01 - 0.10 | 0.02 - 0.31 | 89.7 - 103.4 | |

| Tyramine | 0.01 - 50 | 0.01 - 0.10 | 0.02 - 0.31 | 84.85 - 103.4 | [1] |

| Spermidine | 0.01 - 50 | 0.01 - 0.10 | 0.02 - 0.31 | 89.7 - 103.4 | |

| Spermine | 0.01 - 50 | 0.01 - 0.10 | 0.02 - 0.31 | 89.7 - 103.4 |

Experimental Protocols

This section provides a detailed protocol for the pre-column derivatization of biogenic amines with this compound for subsequent HPLC-FLD analysis. The protocol is adapted from established methods for similar chiral isothiocyanate reagents.

Materials and Reagents:

-

This compound

-

Biogenic amine standards (e.g., histamine, putrescine, cadaverine, tyramine, etc.)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Triethylamine (TEA)

-

Perchloric acid (HClO₄) or Trichloroacetic acid (TCA) for sample extraction

-

Sodium hydroxide (NaOH) for pH adjustment

-

Microcentrifuge tubes (1.5 mL)

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

Protocol for Derivatization of Biogenic Amine Standards:

-

Preparation of Reagent Solution: Prepare a 10 mM solution of this compound in acetonitrile. This solution should be prepared fresh and protected from light.

-

Preparation of Amine Standard Solution: Prepare a 1 mM stock solution of each biogenic amine standard in a suitable solvent (e.g., 0.1 M HCl). Prepare working standard solutions by diluting the stock solution with acetonitrile:water (1:1, v/v).

-

Derivatization Reaction:

-

In a microcentrifuge tube, add 50 µL of the biogenic amine standard solution.

-

Add 50 µL of the 10 mM this compound solution in acetonitrile.

-

Add 10 µL of a 5% (v/v) triethylamine solution in acetonitrile to catalyze the reaction and provide a basic environment.

-

Vortex the mixture for 30 seconds.

-

-

Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. Protect the samples from light during incubation.

-

Termination of Reaction: After incubation, cool the mixture to room temperature. Add 890 µL of acetonitrile:water (1:1, v/v) containing 0.1% trifluoroacetic acid to stop the reaction and dilute the sample.

-

Analysis: The sample is now ready for injection into the HPLC system.

Protocol for Sample Preparation and Derivatization (e.g., from Food Matrix):

-

Extraction of Biogenic Amines:

-

Homogenize 5 g of the sample with 20 mL of 0.4 M perchloric acid or 5% TCA.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

pH Adjustment: Adjust the pH of the extract to the alkaline range (pH 9-10) using 2 M NaOH.

-

Derivatization: Follow steps 3-6 of the "Protocol for Derivatization of Biogenic Amine Standards," using the pH-adjusted sample extract instead of the standard solution.

HPLC-FLD Conditions (starting point, optimization may be required):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B (linear gradient)

-

25-30 min: 80% B (isocratic)

-

30-35 min: 80% to 20% B (linear gradient)

-

35-40 min: 20% B (isocratic, re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 20 µL

-

Fluorescence Detection:

-

Excitation Wavelength (λex): ~470 nm

-

Emission Wavelength (λem): ~530 nm

-

Visualizations

Caption: Experimental workflow for the derivatization of biogenic amines.

Caption: Reaction of a primary amine with this compound.

References

Application Note: HPLC Method Development for the Separation of (S)-(+)-NBD-Py-NCS Diastereomers

An HPLC (High-Performance Liquid Chromatography) method for the development and separation of (S)-(+)-NBD-Py-NCS (a hypothetical chiral derivatizing agent) diastereomers is a critical process in pharmaceutical and biomedical research. This application note provides a detailed protocol for the development of a robust HPLC method for the separation of these diastereomers, aimed at researchers, scientists, and professionals in drug development.

Introduction

Chiral separation is a fundamental analytical challenge in the development of pharmaceuticals, where enantiomeric purity is a critical quality attribute. Indirect chiral separation, which involves the derivatization of an enantiomeric analyte with a chiral derivatizing agent (CDA) to form diastereomers, is a widely used strategy. These resulting diastereomers possess different physicochemical properties and can be separated using conventional achiral HPLC methods. This compound is a fluorescent chiral derivatizing agent designed to react with primary and secondary amines to form stable, highly fluorescent thiourea diastereomers. This allows for sensitive detection and accurate quantification.

This application note outlines a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method for the separation of diastereomers formed by the reaction of a chiral analyte with this compound.

Principle

The primary amino or secondary amino group of a chiral analyte reacts with the isothiocyanate group of this compound to form two diastereomeric thiourea derivatives. Due to their distinct three-dimensional structures, these diastereomers exhibit different interactions with the stationary phase of the HPLC column, enabling their separation. The NBD (nitrobenzoxadiazole) moiety provides a strong chromophore and fluorophore for sensitive UV and fluorescence detection.

Experimental Protocols

1. Derivatization Protocol

This protocol describes the formation of diastereomers from a chiral amine analyte and this compound.

-

Materials:

-

Chiral amine analyte solution (1 mg/mL in acetonitrile)

-

This compound solution (1.2 mg/mL in acetonitrile, prepared fresh)

-

Triethylamine (TEA) solution (5% v/v in acetonitrile)

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Heating block or water bath

-

-

Procedure:

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the chiral amine analyte solution.

-

Add 120 µL of the this compound solution.

-

Add 20 µL of the 5% TEA solution to catalyze the reaction.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

-

After incubation, cool the mixture to room temperature.

-

Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

-

2. HPLC Method Development Protocol

A systematic approach is crucial for developing an efficient and robust HPLC method.

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or fluorescence detector.

-

Data acquisition and processing software.

-

-

Initial Chromatographic Conditions (Screening Phase):

-

Columns: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Also, consider screening other stationary phases like C8 and Phenyl-Hexyl for different selectivity.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: 30-70% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection:

-

UV: 470 nm (based on the NBD chromophore)

-

Fluorescence: Excitation at 470 nm, Emission at 530 nm

-

-

Injection Volume: 10 µL

-

-

Method Optimization:

-

Organic Modifier: Evaluate both acetonitrile and methanol as the organic component of the mobile phase. Acetonitrile often provides better peak shapes for NBD derivatives.

-

Mobile Phase pH/Modifier: Investigate the effect of different mobile phase additives such as trifluoroacetic acid (TFA) and ammonium acetate to improve peak shape and resolution.

-

Gradient Optimization: Adjust the gradient slope and time to achieve baseline separation of the two diastereomers with an acceptable run time. If separation is still challenging, consider running in isocratic mode.

-

Flow Rate and Temperature: Optimize the flow rate and column temperature to improve resolution and efficiency. Increasing the temperature can sometimes improve peak shape and reduce analysis time.

-

Data Presentation

The following tables represent hypothetical data from the method development process.

Table 1: Initial Column Screening Results

| Column Type | Mobile Phase | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |

| C18 (4.6x150mm, 5µm) | ACN/H₂O with 0.1% FA | 12.5 | 13.1 | 1.4 |

| C8 (4.6x150mm, 5µm) | ACN/H₂O with 0.1% FA | 10.2 | 10.6 | 1.1 |

| Phenyl-Hexyl (4.6x150mm, 5µm) | ACN/H₂O with 0.1% FA | 14.8 | 15.8 | 1.8 |

Table 2: Optimization of Mobile Phase Composition (Phenyl-Hexyl Column)

| % Acetonitrile (Isocratic) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) | Tailing Factor (Tf) - Peak 1 | Tailing Factor (Tf) - Peak 2 |

| 40% | 18.2 | 19.5 | 2.1 | 1.1 | 1.2 |

| 45% | 14.8 | 15.8 | 1.8 | 1.2 | 1.2 |

| 50% | 11.5 | 12.3 | 1.5 | 1.3 | 1.3 |

Table 3: Final Optimized HPLC Method Parameters

| Parameter | Optimized Value |

| Column | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: 40% Acetonitrile / 60% Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection (Fluorescence) | Excitation: 470 nm, Emission: 530 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Mandatory Visualization

The following diagram illustrates the logical workflow for the HPLC method development of this compound diastereomers.

Caption: Workflow for HPLC Method Development of Diastereomers.

Application of (S)-(+)-NBD-Py-NCS in Metabolomics Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-N,N-dimethyl-7-(pyrrolidin-3-ylamino)-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as (S)-(+)-NBD-Py-NCS, is a chiral fluorescent derivatization reagent. It is specifically designed for the sensitive and selective analysis of chiral metabolites, particularly those containing primary and secondary amine or thiol functional groups. In the burgeoning field of metabolomics, the study of enantiomeric ratios of endogenous small molecules is gaining significant attention, as different enantiomers can exhibit distinct biological activities and metabolic fates. The use of chiral derivatizing agents like this compound allows for the conversion of enantiomers into diastereomers, which can then be separated and quantified using standard reversed-phase high-performance liquid chromatography (HPLC) coupled with fluorescence detection. This approach offers high sensitivity and specificity, making it a valuable tool for biomarker discovery, disease diagnosis, and understanding the stereoselective metabolism of drugs and endogenous compounds.

The core of the this compound reagent is the nitrobenzoxadiazole (NBD) fluorophore, which imparts excellent fluorescent properties to the derivatized analytes, enabling their detection at low concentrations. The isothiocyanate (-NCS) group serves as the reactive moiety that covalently binds to amine and thiol groups under mild conditions. The inherent chirality of the pyrrolidine ring in this compound is the key to its ability to resolve enantiomers. When it reacts with a pair of enantiomeric metabolites, it forms two diastereomers with different physicochemical properties, allowing for their separation on a non-chiral stationary phase.

Reaction Mechanism

The derivatization reaction of this compound with a chiral amine or thiol proceeds via the nucleophilic addition of the amine or thiol to the electrophilic carbon atom of the isothiocyanate group. This reaction results in the formation of a stable thiourea or dithiocarbamate linkage, respectively. The reaction is typically carried out in a slightly basic environment to facilitate the deprotonation of the nucleophilic functional group.

Applications in Metabolomics

The primary application of this compound in metabolomics is the enantioselective analysis of a wide range of chiral metabolites. This is particularly relevant for:

-

Amino Acid Analysis: Determining the enantiomeric composition of amino acids in biological fluids can provide insights into various physiological and pathological states. For instance, elevated levels of D-amino acids have been associated with certain diseases, including kidney disease and neurological disorders.

-

Thiol Analysis: The analysis of chiral thiols, such as cysteine and homocysteine, is crucial for understanding redox balance and oxidative stress in biological systems.

-

Biomarker Discovery: Chiral metabolomics can uncover novel biomarkers for diseases. The enantiomeric ratio of a specific metabolite may be a more sensitive and specific indicator of a disease state than the total concentration of the metabolite.

-

Drug Metabolism Studies: Many pharmaceutical compounds are chiral. Understanding the stereoselective metabolism of these drugs is essential for assessing their efficacy and toxicity.

Experimental Protocols

The following are generalized protocols for the derivatization of amine and thiol-containing metabolites in biological samples using a reagent analogous to this compound, namely R(−)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (R(−)-DBD-PyNCS). The reaction conditions are expected to be highly similar for this compound.

Protocol 1: Derivatization of Amino Acids in Human Nail Samples

This protocol is adapted from a study on the analysis of D-amino acids in human nail samples.

Materials:

-

This compound solution (10 mM in acetonitrile)

-

Triethylamine (TEA)

-

Acetonitrile (ACN)

-

Boric acid buffer (0.2 M, pH 8.0)

-

Hydrochloric acid (HCl)

-

Human nail clippings

-

Internal Standard (IS) solution (e.g., 1 mM of a non-endogenous amino acid)

Procedure:

-

Sample Preparation:

-

Wash the nail clippings with a neutral detergent and then with distilled water.

-